![molecular formula C13H15N3OS2 B4758906 N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including acylation, cyclization, and oxidation reactions. A method for obtaining derivatives of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide, which shares structural motifs with the compound of interest, involves acylation of hydrazones of oxamic acid thiohydrazides. Oxidation of the dihydrothiadiazole ring leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides, highlighting the complexity and versatility of synthetic routes in accessing thiadiazole derivatives (Yarovenko et al., 2003).
Molecular Structure Analysis
Crystal structure analysis of structurally related compounds provides insights into the molecular geometry, which is crucial for understanding the chemical behavior of the compound. For example, a compound closely related to the topic of interest has been analyzed through X-ray diffraction, revealing intra and intermolecular hydrogen bonds that significantly influence the compound's stability and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The reactivity of thiadiazole and thiophene derivatives is influenced by their heterocyclic and functional groups. For instance, the synthesis of novel thiadiazole derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showcases a range of chemical reactions, including interactions with different organic reagents to yield compounds with varied biological activities (Amr et al., 2010).
properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-12(15-13-16-14-8-18-13)11-7-9-5-3-1-2-4-6-10(9)19-11/h7-8H,1-6H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTLJUOYUQQYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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